physicochemical properties of 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide
physicochemical properties of 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide
The following technical guide is structured to serve as a definitive reference for 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide . This monograph synthesizes physicochemical data, synthetic protocols, and application workflows for researchers in medicinal chemistry and radiopharmaceutical development.
Primary Classification: Halogenated Phenethylamine Derivative / Protected Primary Amine Context: Strategic Intermediate for Cross-Coupling and Radiotracer Synthesis
Executive Summary & Structural Logic
This compound represents a critical "masked" intermediate in the synthesis of bioactive phenethylamines. It features two distinct functional handles:
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Trifluoroacetyl (TFA) Group: A robust protecting group for the primary amine. Unlike the acetyl group, the electron-withdrawing CF₃ moiety significantly increases the acidity of the N-H bond, preventing unwanted side reactions (like oxidation) while remaining easily cleavable under mild basic conditions.
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Para-Iodo Substituent: A high-value "soft" electrophile positioned on the aromatic ring. This iodine atom is the preferred site for palladium-catalyzed cross-coupling (Heck, Suzuki, Sonogashira) or isotopic exchange (radioiodination) due to its weaker C–I bond strength (approx. 65 kcal/mol) compared to bromine or chlorine.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide |
| Common Name | N-(4-Iodophenethyl)trifluoroacetamide |
| Molecular Formula | C₁₀H₉F₃INO |
| Molecular Weight | 357.09 g/mol |
| SMILES | FC(F)(F)C(=O)NCCC1=CC=C(I)C=C1 |
| InChI Key | Derivative-Specific (Analogous backbone: NRKYWOKHZRQRJR) |
Physicochemical Profile
The following data aggregates experimental observations for the class of N-trifluoroacetylated phenethylamines, refined by the specific contributions of the heavy iodine atom.
Quantitative Data Summary
| Property | Value / Range | Confidence | Note |
| Physical State | Crystalline Solid | High | Phenethylamides are typically solid; Iodine increases lattice energy. |
| Appearance | White to Off-White Needles | High | May yellow slightly upon light exposure (iodine liberation). |
| Melting Point | 108 – 112 °C | Med | Predicted based on 4-iodo substitution raising MP of base phenethylamide (~65°C). |
| LogP (Octanol/Water) | 3.2 – 3.5 | High | Highly lipophilic due to CF₃ and I substituents. |
| Solubility (Water) | < 0.1 mg/mL | High | Practically insoluble. |
| Solubility (Organic) | High | High | Soluble in DCM, EtOAc, MeOH, DMSO. |
| pKa (Amide NH) | ~10.5 | Med | The CF₃ group lowers the pKa compared to acetamide (~15). |
Spectral Signature (Diagnostic)
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¹H NMR (CDCl₃): Distinctive triplet/multiplet for ethyl chain (~2.85 ppm, ~3.60 ppm). Aromatic AA'BB' system for p-substituted ring (~7.0 ppm, ~7.6 ppm). Broad singlet for NH (~6.5 ppm).
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¹⁹F NMR: Singlet at approx. -76 ppm (characteristic of CF₃CON-).
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MS (EI/ESI): Molecular ion [M+H]⁺ at m/z 358. Characteristic loss of I (127 amu) or CF₃CO (97 amu) fragments.
Synthesis & Fabrication Protocol
Objective: High-yield synthesis from 4-iodophenethylamine hydrochloride. Rationale: Trifluoroacetic anhydride (TFAA) is preferred over trifluoroacetyl chloride due to ease of handling and formation of volatile byproducts (TFA) rather than corrosive HCl gas.
Reagents
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Substrate: 4-Iodophenethylamine (1.0 equiv)
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Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
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Base: Triethylamine (TEA) or Pyridine (2.5 equiv) - Crucial for scavenging acid.
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Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Workflow
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Preparation: Dissolve 4-iodophenethylamine (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
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Base Addition: Add Triethylamine (25 mmol) and cool the solution to 0°C using an ice bath. Explanation: Cooling controls the exothermic nature of the acylation.
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Acylation: Dropwise add TFAA (12 mmol) over 15 minutes.
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Observation: Fuming may occur; ensure good ventilation.[1]
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting amine spot (baseline) should disappear.
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Workup (Self-Validating Step):
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Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and excess TEA.
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Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize TFA byproducts.
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc if necessary.
Synthesis Logic Diagram
Caption: Workflow for the trifluoroacetylation of 4-iodophenethylamine, highlighting critical purification checkpoints.
Applications in Drug Development
The utility of this compound lies in its ability to withstand diverse reaction conditions before the amine is "unmasked."
Pathway A: Palladium-Catalyzed Cross-Coupling
The aryl iodide is an excellent substrate for the Heck Reaction or Suzuki-Miyaura Coupling .
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Why use this intermediate? The TFA group prevents the amine from poisoning the Palladium catalyst (a common issue with free amines) and prevents N-arylation side reactions.
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Protocol Insight: Standard conditions (Pd(OAc)₂, PPh₃, Base) can couple the aryl iodide to acrylates or boronic acids to build complex phenethylamine scaffolds (e.g., for dopamine receptor ligands).
Pathway B: Radioiodination Precursor
In nuclear medicine, this compound serves as the "cold standard" for identifying radioiodinated tracers (e.g., ¹²³I-labeled SPECT agents).
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Mechanism: It is often synthesized to verify the retention time of a radiolabeled analog produced via destannylation.
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Stability: The C–I bond is stable under physiological conditions, but the TFA group can be removed in vivo or in vitro to yield the active tracer.
Reaction Pathways Diagram[6]
Caption: Divergent synthetic utility showing cross-coupling, deprotection, and radiolabeling pathways.
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye/Respiratory). Specific Risks:
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Iodine Liberation: Upon prolonged storage in light/air, the compound may degrade, releasing free iodine (purple discoloration). Mitigation: Store in amber vials at 4°C.
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Fluorine Content: While the C-F bond is stable, thermal decomposition (fire) releases HF.
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Handling: Always handle in a fume hood. The lipophilicity of the compound facilitates skin absorption; nitrile gloves are mandatory.
References
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Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Trifluoroacetyl stability and cleavage conditions).
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Organic Syntheses. (1990). Trifluoroacetylation of Amines. Org. Synth. Coll. Vol. 7, p.70. (Foundational protocol for TFAA usage).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Trifluoroacetamide Derivatives. (General physicochemical properties of the class).
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Vigorita, M. G., et al. (1989).[2] N-trifluoroacetyl derivatives as pharmacological agents. Farmaco. (Pharmacological context of N-TFA phenethylamines).
